Computational Molecular Engineering of N,N'-Ethylenebis(12-hydroxystearamide) Supramolecular Architectures
Computational Molecular Engineering of N,N'-Ethylenebis(12-hydroxystearamide) Supramolecular Architectures
[1][2]
Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Rheologists, and Formulation Scientists Subject: Molecular Modeling of EBHSA Self-Assembly Mechanisms[1]
Executive Summary
N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA) represents a distinct class of low molecular weight gelators (LMWGs) derived from 12-hydroxystearic acid.[2][1] Unlike simple fatty acid amides, EBHSA possesses a dual-interaction mechanism: the amide-amide hydrogen bonding characteristic of the ethylenebis(stearamide) (EBS) core, and the hydroxyl-hydroxyl secondary networking derived from the C12 chiral center.
This guide details a validated computational workflow to model EBHSA self-assembly. It moves beyond standard equilibration protocols, introducing an accelerated sampling methodology ("gauche-less" biasing) required to overcome the high entropic barriers of alkyl chain alignment in silico.
Part 1: Molecular Architecture & Force Field Parametrization[2]
The self-assembly of EBHSA is driven by a competition between the enthalpic gain of hydrogen bond formation and the entropic penalty of alkyl chain ordering. Standard force fields often fail to capture the specific directionality of the hydroxyl group without rigorous initial parametrization.
Electronic Structure Calculations (DFT)
Before initiating Molecular Dynamics (MD), you must establish the ground-state geometry of the monomer and the interaction energy of the dimer. The ethylene linker imposes a specific conformational constraint that dictates the "pitch" of the supramolecular stack.
Protocol:
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Software: Gaussian 16 or ORCA.
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Functional/Basis Set: B3LYP-D3(BJ)/6-311G(d,p). Note: The D3 dispersion correction with Becke-Johnson damping is critical for capturing the van der Waals interactions between the long alkyl tails.
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Optimization:
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Optimize the EBHSA monomer in vacuum.
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Perform a relaxed potential energy surface (PES) scan around the C-N-C-C dihedrals of the ethylene linker to identify low-energy conformers.
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Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges. Do not use standard Mulliken charges, as they poorly represent the electrostatic potential surface required for H-bond directionality in MD.
Force Field Selection & Topology Generation
For organic gelators, the GAFF2 (General Amber Force Field 2) or OPLS-AA/M are the gold standards. GAFF2 is generally preferred for its accurate reproduction of small molecule crystal densities.
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Toolchain: Antechamber (AmberTools)
ACPYPE (for GROMACS conversion).[2] -
Critical Check: Verify the Lennard-Jones parameters for the hydroxyl oxygen. Standard parameters sometimes underestimate the steric bulk of the C12-OH, leading to unphysical "clumping" rather than fibrillar stacking.
Part 2: Atomistic Simulation of Nucleation (The "Gauche-Less" Protocol)
A major bottleneck in simulating LMWGs is that the time required for random monomers to align into an ordered stack often exceeds microsecond scales. To circumvent this, we utilize a Biased-to-Unbiased workflow.
The "Gauche-Less" Acceleration Strategy
This technique involves temporarily modifying the force field to penalize gauche conformations in the alkyl chains, forcing them into an all-trans state.[3] This artificially lowers the entropic barrier for packing, allowing the amide and hydroxyl networks to find their minima rapidly.
Step-by-Step Workflow:
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System Setup:
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Randomly insert 50–100 EBHSA molecules into a cubic box of solvent (e.g., dodecane or octanol) to match the experimental wt% (typically 2–5%).
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Solvate and minimize (Steepest Descent).
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Phase A: Biased Aggregation (The "Seed"):
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Modification: In the topology file, increase the torsional potential energy barrier for the alkyl chain dihedrals (C-C-C-C) to >10 kcal/mol for gauche angles.
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Simulation: Run NPT dynamics for 50–100 ns at 300K.
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Result: Molecules will rapidly extend and aggregate due to solvophobic effects, forming "proto-fibrils" without entropic tangling.[2][1]
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Phase B: Relaxation (The "Reality Check"):
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Modification: Restore the standard GAFF2 torsional potentials.
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Simulation: Run NPT dynamics for 500 ns – 1
s. -
Observation: The aggregate will relax. Unstable packing modes will dissolve, while the thermodynamically stable H-bond networks (Amide and OH) will persist.
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Visualization of the Workflow
The following diagram illustrates the logic flow from parameterization to analysis.
Caption: Biased-to-Unbiased MD workflow for overcoming entropic barriers in gelator self-assembly.
Part 3: Mechanism Analysis & Data Interpretation[2]
Successful modeling of EBHSA must distinguish between the two competing hydrogen bond networks.
Quantitative Metrics
Summarize your simulation data using the following metrics to validate gelation.
| Metric | Definition | Target Value (Gel State) | Interpretation |
| SAS (Solvent Accessible Surface) | Area of gelator exposed to solvent ( | Decrease > 60% vs Monomer | Indicates clustering and exclusion of solvent from the core.[2][1] |
| HB-Life (Autocorrelation) | > 100 ps (Amide)> 50 ps (Hydroxyl) | Amide bonds are structural "anchors"; Hydroxyl bonds are dynamic "cross-links".[2][1] | |
| RDF (Radial Distribution) | Sharp peak at 1.8–2.0 Å (H...O) | Confirming specific H-bond distances rather than non-specific aggregation.[2][1] | |
| Gyration Tensor | Principal moments of inertia | Indicates rod-like/fibrillar geometry (anisotropy).[2][1] |
The "Ring-of-Rings" vs. "Ladder" Motif
Research into 12-HSA derivatives suggests two primary packing modes. You must analyze your trajectory to classify the structure:
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The Ladder (Amide-Dominant): The ethylene linkers stack directly on top of each other. The amide protons donate to the carbonyls of the neighbor. This creates a 1D infinite ladder.
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The Cooperative Twist (Hydroxyl-Dominant): The C12-hydroxyl groups form a secondary network.[2][1] Because C12 is chiral, this forces the ladder to twist.[4]
Mechanism Diagram
The following diagram details the hierarchical assembly mechanism you should observe.
Caption: Hierarchical self-assembly mechanism of EBHSA: From amide dimerization to chiral fibril networking.
References
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Molecular Simulations of 12-Hydroxystearic Acid and Its Derivatives. Source: Drexel University Theses.[2] Context: Foundational work on the "gauche-less" acceleration potential for 12-HSA derivatives.[2][1][4][5] URL:[Link][2]
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Aggregation of 12-Hydroxystearic Acid and Its Lithium Salt in Hexane: Molecular Dynamics Simulations. Source: The Journal of Physical Chemistry B (2016). Context: Validates the "Ring-of-Rings" packing motif and force field parameters for hydroxystearic acids. URL:[Link][2]
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Influence of chirality on the modes of self-assembly of 12-hydroxystearic acid in molecular gels. Source: Soft Matter (RSC).[6] Context: Explains the role of the C12 chiral center in fiber twisting, a critical feature for EBHSA modeling. URL:[Link]
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Self-assembly of 12-hydroxystearic acid molecular gels in mixed solvent systems. Source: Journal of Colloid and Interface Science. Context: Provides experimental solubility parameters and structural data for validation of simulation results. URL:[Link][2]
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Computational prediction of the supramolecular self-assembling properties of organic molecules. Source: Royal Society of Chemistry (RSC) Advances.[7] Context: General protocols for amide-based supramolecular modeling and DFT/MD workflows. URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. N,N'-Ethylenebis-12-hydroxystearamide | C38H76N2O4 | CID 61058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Optical Purity and Finite System Size on Self-Assembly of 12-Hydroxystearic Acid in Hexane: Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. Influence of chirality on the modes of self-assembly of 12-hydroxystearic acid in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
